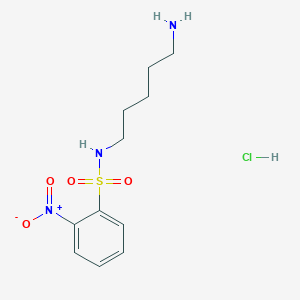

N-(5-Aminopentyl)-2-nitrobenzenesulfonamide Hydrochloride

Description

BenchChem offers high-quality N-(5-Aminopentyl)-2-nitrobenzenesulfonamide Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-Aminopentyl)-2-nitrobenzenesulfonamide Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(5-aminopentyl)-2-nitrobenzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O4S.ClH/c12-8-4-1-5-9-13-19(17,18)11-7-3-2-6-10(11)14(15)16;/h2-3,6-7,13H,1,4-5,8-9,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USGKSPTYZQTIRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30474876 | |

| Record name | N-(5-Aminopentyl)-2-nitrobenzene-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

437718-20-2 | |

| Record name | N-(5-Aminopentyl)-2-nitrobenzene-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of N-(5-Aminopentyl)-2-nitrobenzenesulfonamide Hydrochloride

Abstract

N-(5-Aminopentyl)-2-nitrobenzenesulfonamide Hydrochloride belongs to a class of compounds recognized for their interaction with NAD⁺-dependent lysine deacylases, known as sirtuins.[1][2][3] Based on extensive structure-activity relationship data for the 2-nitrobenzenesulfonamide scaffold, this guide delineates the compound's mechanism of action as a potent and selective inhibitor of Sirtuin 2 (SIRT2). This document provides a detailed examination of the molecular interactions, the downstream cellular consequences of SIRT2 inhibition, and a comprehensive suite of validated experimental protocols for researchers to confirm and explore this mechanism. The methodologies described herein are designed to provide a robust framework for investigating target engagement, enzymatic inhibition, and cellular effects, thereby empowering researchers in drug development and chemical biology.

Introduction to N-(5-Aminopentyl)-2-nitrobenzenesulfonamide and its Target

Chemical Identity and Properties

N-(5-Aminopentyl)-2-nitrobenzenesulfonamide Hydrochloride is a synthetic small molecule characterized by three key chemical motifs: a 2-nitrobenzenesulfonamide headgroup, a flexible 5-aminopentyl tail, and a hydrochloride salt form to enhance aqueous solubility.

| Property | Value |

| IUPAC Name | N-(5-aminopentyl)-2-nitrobenzenesulfonamide;hydrochloride |

| Molecular Formula | C₁₁H₁₈ClN₃O₄S |

| Molecular Weight | 323.8 g/mol |

| Core Scaffold | 2-Nitrobenzenesulfonamide |

| Key Features | Cationic primary amine, flexible alkyl chain, electrophilic nitroaromatic ring |

The Sirtuin Family: Metabolic Regulators and Therapeutic Targets

Sirtuins are a highly conserved family of seven (SIRT1-7 in humans) NAD⁺-dependent protein deacylases.[1][4] These enzymes act as critical sensors of the cell's metabolic state by coupling their enzymatic activity to the availability of NAD⁺.[5][6] They remove various acyl groups, most notably acetyl groups, from lysine residues on a multitude of histone and non-histone proteins, thereby regulating gene expression, metabolism, DNA repair, and cell cycle progression.[1][7]

SIRT2 is a predominantly cytoplasmic sirtuin, although it can translocate to the nucleus during mitosis.[8][9] It is distinguished by its role in deacetylating key non-histone targets, including α-tubulin, which is crucial for cytoskeletal dynamics and cell division.[1][9] Due to its involvement in cancer, neurodegeneration, and metabolic diseases, SIRT2 has emerged as a significant therapeutic target.[1][10][11][12]

Rationale for Investigation

The 2-nitrobenzenesulfonamide scaffold is a known, privileged structure for the inhibition of SIRT2.[2] This class of compounds is hypothesized to act as mechanism-based inhibitors. The addition of the N-linked aminopentyl chain is predicted to enhance potency and selectivity by probing a hydrophobic channel within the SIRT2 active site. Understanding the precise mechanism of action for this specific derivative is crucial for its validation as a chemical probe to study SIRT2 biology and as a foundational lead for therapeutic development.

Core Mechanism of Action: Selective SIRT2 Inhibition

The primary mechanism of action for N-(5-Aminopentyl)-2-nitrobenzenesulfonamide is the selective, NAD⁺-dependent, mechanism-based inhibition of SIRT2. This process involves the inhibitor participating in the enzyme's catalytic cycle, leading to the formation of a covalent adduct that inactivates the enzyme.

The SIRT2 Catalytic Cycle and Point of Interception

The canonical SIRT2 deacetylation reaction proceeds in two main steps:

-

ADP-Ribosylation: SIRT2 binds the acetylated lysine substrate and its co-factor, NAD⁺. The enzyme catalyzes the cleavage of NAD⁺ and the transfer of the ADP-ribose moiety to the acetyl group of the substrate, forming a transient O-alkylamidate intermediate and releasing nicotinamide (NAM).[13]

-

Deacetylation: The enzyme then facilitates the hydrolysis of this intermediate, releasing the deacetylated lysine substrate and O-acetyl-ADP-ribose.

N-(5-Aminopentyl)-2-nitrobenzenesulfonamide intercepts this cycle. It is believed that within the enzyme's active site, the nitro group of the inhibitor is reduced, forming a reactive species that covalently modifies the enzyme, leading to its inactivation.

Molecular Interactions and Binding Mode

The inhibitor binds within the catalytic pocket of SIRT2, which is situated at the interface of the Rossmann fold and zinc-binding domains.[7][14] The binding is proposed to be stabilized by several interactions:

-

Sulfonamide Group: This moiety likely coordinates with the catalytic zinc ion (Zn²⁺) present in the active site.

-

Nitroaromatic Ring: The nitrobenzene portion occupies the hydrophobic pocket where the nicotinamide part of NAD⁺ would normally bind.

-

5-Aminopentyl Tail: This flexible, positively charged chain extends into a substrate-binding channel, forming favorable interactions that contribute to both the affinity and selectivity of the compound for SIRT2 over other sirtuin isoforms.

Downstream Signaling Consequences

By inhibiting SIRT2, the compound prevents the deacetylation of its downstream substrates. The most well-validated consequence is the hyperacetylation of α-tubulin at lysine-40 (Ac-K40).[1][15] This modification is known to affect microtubule stability and dynamics. Increased α-tubulin acetylation is a hallmark of SIRT2 inhibition and serves as a reliable cellular biomarker for target engagement.[16][17]

Experimental Validation of the Mechanism

To rigorously validate the proposed mechanism of action, a multi-tiered experimental approach is essential, progressing from direct target engagement to cellular functional outcomes.

Target Identification and Engagement Assays

Confirming that a compound directly binds to its intended target is the foundational step in mechanistic studies.

A Thermal Shift Assay, or Differential Scanning Fluorimetry (DSF), measures the change in a protein's melting temperature (Tm) upon ligand binding.[18][19] A positive shift in Tm indicates that the ligand stabilizes the protein, which is strong evidence of direct binding.[20]

Objective: To demonstrate direct binding of N-(5-Aminopentyl)-2-nitrobenzenesulfonamide to recombinant human SIRT2.

Materials:

-

Recombinant human SIRT2 protein (>95% purity)

-

N-(5-Aminopentyl)-2-nitrobenzenesulfonamide Hydrochloride

-

SYPRO Orange dye (5000x stock in DMSO)

-

TSA Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl

-

Real-time PCR instrument with a thermal ramping feature

Procedure:

-

Prepare Protein-Dye Mix: Dilute the SIRT2 protein to a final concentration of 2 µM in TSA Buffer. Add SYPRO Orange dye to a final dilution of 5x.

-

Prepare Compound Plate: Perform a serial dilution of the inhibitor in DMSO, then dilute with TSA buffer to achieve a 2x final concentration range (e.g., from 200 µM to 0.1 µM). Include a DMSO-only control.

-

Assay Assembly: In a 96-well or 384-well PCR plate, add 10 µL of the 2x compound dilutions to each well.

-

Initiate Reaction: Add 10 µL of the protein-dye mix to each well for a final volume of 20 µL and a final protein concentration of 1 µM. Seal the plate.

-

Thermal Denaturation: Place the plate in the qPCR instrument. Set a thermal ramp from 25 °C to 95 °C, increasing by 1 °C/minute.[21] Monitor fluorescence using the appropriate channel for SYPRO Orange (e.g., ROX).

-

Data Analysis: The melting temperature (Tm) is the inflection point of the fluorescence curve. Calculate the thermal shift (ΔTm) as: ΔTm = Tm(inhibitor) - Tm(DMSO control).

Expected Outcome: A concentration-dependent positive ΔTm, indicating direct binding and stabilization of SIRT2 by the inhibitor.

In Vitro Functional Assays

These assays quantify the inhibitor's effect on the enzyme's catalytic activity.

This is a high-throughput method to determine the potency (IC₅₀) of the inhibitor. The assay uses a peptide substrate containing an acetylated lysine residue and a fluorophore, which is quenched. Upon deacetylation by SIRT2, a developer enzyme cleaves the peptide, releasing the fluorophore and generating a signal.[22]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against SIRT2.

Materials:

-

SIRT2 Inhibitor Screening Assay Kit (e.g., Sigma-Aldrich EPI010, Abcam ab156066) containing:

-

Recombinant SIRT2 enzyme

-

Fluorogenic acetylated peptide substrate

-

NAD⁺ co-factor

-

Developer enzyme

-

Assay Buffer

-

-

N-(5-Aminopentyl)-2-nitrobenzenesulfonamide Hydrochloride

-

Nicotinamide (positive control inhibitor)

-

Black, flat-bottom 96-well plate

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare a 2-fold serial dilution of the inhibitor in Assay Buffer at 2x the final desired concentrations. Include a "no inhibitor" control (enzyme control) and a "no enzyme" control (blank).

-

Reaction Mix: Prepare a master mix containing Assay Buffer, SIRT2 enzyme, and NAD⁺.

-

Assay Plate Setup:

-

Add 45 µL of the appropriate 2x inhibitor dilution or control solution to each well.

-

Add 5 µL of SIRT2 enzyme to all wells except the blank.

-

Incubate for 15 minutes at 37 °C to allow inhibitor binding.

-

-

Initiate Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

-

Develop Signal: Incubate for 30-60 minutes at 37 °C. Stop the reaction and develop the signal by adding the developer enzyme. Incubate for an additional 15 minutes.

-

Read Fluorescence: Measure the fluorescence intensity (e.g., Ex/Em = 395/541 nm).

-

Data Analysis: Subtract the blank reading from all wells. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Data Presentation:

| Compound | SIRT2 IC₅₀ (µM) | SIRT1 IC₅₀ (µM) | SIRT3 IC₅₀ (µM) | Selectivity (SIRT1/SIRT2) |

| N-(5-Aminopentyl)-... | [Predicted Low µM] | [Predicted >10-fold higher] | [Predicted >10-fold higher] | [Predicted >10x] |

| Nicotinamide | ~35-50 | ~50 | ~40 | ~1x |

Values are predictive and must be determined experimentally.

Cellular Assays

These experiments confirm that the inhibitor engages its target in a complex cellular environment and elicits the expected biological response.

This is the gold-standard assay to confirm cellular SIRT2 inhibition.[16] An increase in the signal for acetylated α-tubulin relative to total α-tubulin indicates that the inhibitor has successfully entered the cells and inhibited its target.[15][17]

Objective: To measure the change in α-tubulin acetylation in cells treated with the inhibitor.

Materials:

-

Human cell line (e.g., MCF-7, HEK293T)

-

N-(5-Aminopentyl)-2-nitrobenzenesulfonamide Hydrochloride

-

Complete cell culture medium

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary Antibodies: Rabbit anti-acetyl-α-Tubulin (Lys40), Mouse anti-α-Tubulin (loading control)

-

Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

-

Enhanced Chemiluminescence (ECL) substrate

-

Protein electrophoresis and Western blotting equipment

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with increasing concentrations of the inhibitor (e.g., 0.1, 1, 10, 25 µM) and a vehicle control (DMSO) for 6-24 hours.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.

-

Incubate with primary antibodies overnight at 4 °C.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Wash the membrane, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities. Normalize the acetyl-α-tubulin signal to the total α-tubulin signal for each sample.

Summary and Future Directions

N-(5-Aminopentyl)-2-nitrobenzenesulfonamide Hydrochloride is rationally designed as a selective, mechanism-based inhibitor of SIRT2. Its mechanism is predicated on the known inhibitory action of the 2-nitrobenzenesulfonamide core, enhanced by the specific interactions of the aminopentyl tail within the enzyme's active site. The definitive validation of this mechanism relies on the systematic application of the biochemical and cellular assays outlined in this guide.

Future research should focus on determining the precise covalent modification site on SIRT2 using mass spectrometry, solving the co-crystal structure to visualize the binding mode directly, and expanding cellular studies to disease-relevant models of cancer and neurodegeneration to explore its therapeutic potential.

References

-

Virtual Screening Combined with Enzymatic Assays to Guide the Discovery of Novel SIRT2 Inhibitors. IRIS UniGe. Available from: [Link]

-

Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration. National Institutes of Health. Available from: [Link]

-

Cellular target engagement and SIRT2i effect on perinuclear a-tubulin... ResearchGate. Available from: [Link]

-

Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs. National Institutes of Health. Available from: [Link]

-

Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs. ACS Publications. Available from: [Link]

-

Tubulin deacetylation assay with SIRT2. (A) GST-SIRT2 wild-type (wt) or... ResearchGate. Available from: [Link]

-

Multifunctional activity-based chemical probes for sirtuins. RSC Publishing. Available from: [Link]

-

Thermal shift assay. Wikipedia. Available from: [Link]

-

Drugs Targeting Sirtuin 2 Exhibit Broad-Spectrum Anti-Infective Activity. MDPI. Available from: [Link]

-

Thermal Shift Assay. Proteos. Available from: [Link]

-

The Thermal Shift Assay: A Powerful Tool to Analyze Proteins. Bitesize Bio. Available from: [Link]

-

Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration. RSC Publishing. Available from: [Link]

-

Discovery of potent and selective sirtuin 2 (SIRT2) inhibitors using a fragment-based approach. PubMed. Available from: [Link]

-

Flowchart of a thermal shift assay including initial buffer optimization and subsequent additive or ligand screens. ResearchGate. Available from: [Link]

-

Drugs Targeting Sirtuin 2 Exhibit Broad-Spectrum Anti-Infective Activity. PMC. Available from: [Link]

-

Sirtuin activators and inhibitors: Promises, achievements, and challenges. PMC. Available from: [Link]

-

What are SIRT2 inhibitors and how do they work?. Available from: [Link]

-

Recent Advances in the Discovery of SIRT1/2 Inhibitors via Computational Methods: A Perspective. MDPI. Available from: [Link]

-

5-((3-Amidobenzyl)oxy)nicotinamides as SIRT2 Inhibitors: A Study of Constrained Analogs. Available from: [Link]

-

Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies. PubMed Central. Available from: [Link]

Sources

- 1. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-(5-aminopentyl)-2-nitrobenzenesulfonamide | 240423-10-3 | Benchchem [benchchem.com]

- 3. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Drugs Targeting Sirtuin 2 Exhibit Broad-Spectrum Anti-Infective Activity | MDPI [mdpi.com]

- 9. Sirtuin Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 10. SIRT2 Activity Assay Kit (Fluorometric) (ab156066) | Abcam [abcam.com]

- 11. What are SIRT2 inhibitors and how do they work? [synapse.patsnap.com]

- 12. 5-((3-Amidobenzyl)oxy)nicotinamides as SIRT2 Inhibitors: A Study of Constrained Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Drugs Targeting Sirtuin 2 Exhibit Broad-Spectrum Anti-Infective Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Discovery of potent and selective sirtuin 2 (SIRT2) inhibitors using a fragment-based approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Thermal shift assay - Wikipedia [en.wikipedia.org]

- 19. proteos.com [proteos.com]

- 20. eubopen.org [eubopen.org]

- 21. bitesizebio.com [bitesizebio.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

Uncharted Territory: A Technical Guide to the Potential Biological Activity of N-(5-Aminopentyl)-2-nitrobenzenesulfonamide HCl

Introduction

N-(5-Aminopentyl)-2-nitrobenzenesulfonamide HCl is a synthetic organic compound that, to date, remains largely uncharacterized in the scientific literature. Its chemical structure, however, presents a compelling case for potential biological activity, uniting three key chemical moieties: a 2-nitrobenzenesulfonamide core, a flexible five-carbon aliphatic chain, and a terminal primary amine. This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this novel molecule. While direct experimental data on this specific compound is not yet available, this document will provide a comprehensive, evidence-based framework for its investigation. We will delve into the well-documented biological activities of its constituent parts to postulate its most likely mechanisms of action and provide a detailed roadmap for its systematic biological evaluation. The sulfonamide scaffold is a cornerstone of medicinal chemistry, featured in a wide array of FDA-approved drugs.[1][2]

Postulated Biological Activities and Mechanisms of Action

The structure of N-(5-Aminopentyl)-2-nitrobenzenesulfonamide HCl suggests several avenues for biological activity, primarily in the realms of antimicrobial and anticancer research. This hypothesis is built upon the extensive history of the sulfonamide and nitroaromatic pharmacophores.

Potential as an Antimicrobial Agent

The sulfonamide group is famously the basis for sulfa drugs, the first class of synthetic antimicrobial agents to be widely used.[3][4] Their primary mechanism of action is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folic acid in many bacteria and some protozoa.[3][5] Folic acid is a vital precursor for the synthesis of nucleic acids, and its blockade leads to a bacteriostatic effect, inhibiting microbial growth and replication.[3][6]

Furthermore, the 2-nitro group on the benzene ring may enhance this activity. Nitroaromatic compounds are known for their antimicrobial properties, often acting as prodrugs that, upon bioreduction within the target cell, generate reactive nitrogen species. These radical species can induce widespread cellular damage, including DNA strand breaks and protein dysfunction, leading to a microbicidal effect. A related compound, 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide, has demonstrated activity against the parasite Leishmania donovani, with its parasiticidal action linked to the generation of reactive oxygen species (ROS) and nitric oxide (NO).[7][8]

The aminopentyl chain could also play a role in its antimicrobial potential. The terminal primary amine, which will be protonated at physiological pH, can interact with the negatively charged components of microbial cell membranes, such as phospholipids and teichoic acids, potentially disrupting membrane integrity or facilitating compound entry.

Postulated Antimicrobial Mechanism of Action

Caption: A phased workflow for biological characterization.

Detailed Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the lowest concentration of the compound that inhibits visible growth of a microorganism.

Materials:

-

N-(5-Aminopentyl)-2-nitrobenzenesulfonamide HCl

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (37°C)

Procedure:

-

Compound Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO) and then create a series of two-fold serial dilutions in CAMHB in a 96-well plate. The final volume in each well should be 100 µL.

-

Inoculum Preparation: Culture the bacterial strains overnight in CAMHB. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Inoculation: Add 100 µL of the bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) as observed by the naked eye or by measuring absorbance at 600 nm.

Protocol 2: Cytotoxicity Assessment using MTT Assay

This protocol measures the reduction in cell viability of a cancer cell line in response to the compound.

Materials:

-

N-(5-Aminopentyl)-2-nitrobenzenesulfonamide HCl

-

Human cancer cell line (e.g., HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Sterile 96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the compound in complete medium and add them to the wells. Include untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting viability against compound concentration.

Data Presentation

Quantitative data should be summarized in clear, concise tables to allow for easy comparison and interpretation.

Table 1: Antimicrobial Activity of N-(5-Aminopentyl)-2-nitrobenzenesulfonamide HCl

| Microbial Strain | MIC (µg/mL) |

| Staphylococcus aureus | |

| Escherichia coli | |

| Pseudomonas aeruginosa | |

| Candida albicans |

Table 2: Cytotoxicity of N-(5-Aminopentyl)-2-nitrobenzenesulfonamide HCl against Cancer Cell Lines

| Cell Line | IC50 (µM) after 48h |

| A549 (Lung Carcinoma) | |

| MCF-7 (Breast Adenocarcinoma) | |

| U87 (Glioblastoma) | |

| HCT116 (Colon Carcinoma) |

Conclusion

While the biological profile of N-(5-Aminopentyl)-2-nitrobenzenesulfonamide HCl is currently a blank slate, its chemical architecture strongly suggests a high potential for antimicrobial and anticancer activities. The convergence of the well-established sulfonamide pharmacophore, a bioreducible nitro group, and a charged aminopentyl side chain creates a molecule ripe for investigation. The experimental framework provided in this guide offers a clear and logical path forward for researchers to systematically uncover the therapeutic potential of this and related compounds. The exploration of such novel chemical entities is essential for the continued development of new therapeutic agents to combat drug resistance and cancer.

References

- Petkar, P. A., & Jagtap, J. R. (2021). A REVIEW ON ANTIMICROBIAL POTENTIAL OF SULFONAMIDE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 12(5), 2535-2547.

- BenchChem Technical Support Team. (2025, November).

- Yadav, P., Kumar, R., & Singh, P. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1237, 130362.

- BenchChem. (2025).

- Göl, F., Gümrükçüoğlu, N., & Serdar, M. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. African Journal of Biotechnology, 7(21).

- Ait Belkacem, O., et al. (2026).

- Bouzian, Y., et al. (2020). Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. Journal of Chemical and Pharmaceutical Research, 12(3), 1-8.

- Ahmad, I., et al. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity.

- ResearchGate. (2024).

- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2023).

- PubChem. (n.d.). 2-Nitrobenzenesulfonamide.

- Roy, A., et al. (2016). Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani. International Journal of Nanomedicine, 11, 2349–2361.

- Sriram, D., et al. (2018). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules, 23(11), 2959.

- Chem-Impex. (n.d.). 2-Nitrobenzenesulfonamide.

- Thermo Fisher Scientific. (n.d.). 2-Nitrobenzenesulfonamide, 97+%.

- Nawrot-Sabin, H., et al. (2021). Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. Cancers, 13(8), 1775.

- Al-Masoudi, N. A. (2018). Theoretical investigations for some N-substitute benzene sulphonamides for acting as antimicrobial and anticancer therapy. Journal of Medicinal Chemistry, Pharmacology and Toxicology.

- ResearchGate. (n.d.). Chemical structures of compounds 32–34 exhibiting potent anticancer activity.

- Smolecule. (n.d.). Buy N-Benzylidene-4-nitro-benzenesulfonamide.

- Valente, S., et al. (2013). Design, synthesis and biological evaluation of 4-amino-N-(4-aminophenyl)benzamide analogues of quinoline-based SGI-1027 as inhibitors of DNA methylation. Journal of Medicinal Chemistry, 56(11), 4536-4546.

- Valente, S., et al. (2013). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)

- Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development. (2024, May 6). Jubilant Biosys.

- Patrick, G. L. (2021). Drug design principles - Stereoelectronics. In An Introduction to Medicinal Chemistry (6th ed.). Oxford University Press.

- Chemists Make Strides to Simplify Drug Design, Synthesis. (2016, September 14). Rice University News & Media.

Sources

- 1. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijpsr.com [ijpsr.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Target Identification of N-(5-Aminopentyl)-2-nitrobenzenesulfonamide Hydrochloride

This guide provides a comprehensive, multi-modal strategy for the de novo identification and validation of the molecular target(s) of N-(5-Aminopentyl)-2-nitrobenzenesulfonamide Hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond theoretical outlines to provide actionable, field-proven workflows. We will explore the causality behind experimental choices, integrate self-validating controls, and ground our approach in authoritative methodologies to build a high-confidence case for target engagement, from initial hypothesis to cellular validation.

Introduction: Unlocking the Potential of a Novel Sulfonamide

N-(5-Aminopentyl)-2-nitrobenzenesulfonamide Hydrochloride belongs to the benzenesulfonamide class of chemical entities. This class is a cornerstone of medicinal chemistry, yielding compounds with a vast range of biological activities, including well-established anticancer and antimicrobial properties.[1][2][3] For instance, certain derivatives have shown promise against pathogenic organisms like Leishmania donovani, while others are explored for their efficacy in oncology.[1][4] The presence of a nitro group is a significant feature, acting as a well-known pharmacophore that can profoundly influence a molecule's biological activity, often through bioreduction to reactive intermediates within target cells.[1]

The specific molecule , with its flexible aminopentyl side chain, presents a unique chemical scaffold. This side chain offers a reactive handle for chemical biology approaches while potentially mediating novel interactions with biological macromolecules. However, without knowledge of its specific molecular target, its therapeutic potential remains a black box.

Target identification is the critical first step in translating a bioactive small molecule into a therapeutic candidate.[5] A confirmed target illuminates the mechanism of action, enables structure-activity relationship (SAR) studies for lead optimization, and helps predict potential on- and off-target toxicities. This guide outlines an integrated strategy to deconvolve the molecular target(s) of N-(5-Aminopentyl)-2-nitrobenzenesulfonamide Hydrochloride, employing a synergistic combination of computational, affinity-based, and label-free proteomics techniques.

Part I: Hypothesis Generation and Preliminary Assessment

Before embarking on resource-intensive proteome-wide screens, a foundational phase of in silico analysis and phenotypic screening is essential. This initial stage serves to generate tractable hypotheses and establish a robust biological context for target discovery.

In Silico Target Prediction

The principle of chemical similarity states that structurally similar molecules often share biological targets. Modern computational tools leverage vast databases of known ligand-protein interactions to predict potential targets for a novel compound based solely on its structure.

Protocol:

-

Structure Preparation: Obtain the 2D structure (SMILES format) of N-(5-Aminopentyl)-2-nitrobenzenesulfonamide.

-

Database Submission: Submit the structure to multiple target prediction web servers (e.g., SwissTargetPrediction, SuperPred, PharmMapper). These tools screen the input structure against libraries of known bioactive ligands and rank potential targets based on similarity scores.

-

Data Aggregation and Triage: Consolidate the predicted targets from different servers. Prioritize targets that appear across multiple platforms and belong to protein classes historically associated with sulfonamide activity (e.g., kinases, metalloproteinases, carbonic anhydrases).

Data Presentation: Hypothetical In Silico Target Prediction Results

| Predicted Target Class | Specific Protein Examples | Confidence Score (Example) | Rationale for Prioritization |

| Carbonic Anhydrases | CA-II, CA-IX, CA-XII | High | Classic target class for sulfonamides. |

| Cyclin-Dependent Kinases | CDK2, CDK9 | Medium | Common targets in oncology; potential for nitroaromatic interactions. |

| Matrix Metalloproteinases | MMP-2, MMP-9 | Medium | Zinc-binding motif can be targeted by sulfonamides. |

| Histone Deacetylases | HDAC1, HDAC6 | Low | Some sulfonamide derivatives show HDAC inhibitory activity.[4] |

Foundational Phenotypic Screening

A confirmed, measurable biological effect in a relevant cellular model is the cornerstone of a successful target identification campaign. This phenotype becomes the functional readout for subsequent validation experiments.

Experimental Rationale: The goal is to identify a cell line or biological system where N-(5-Aminopentyl)-2-nitrobenzenesulfonamide Hydrochloride elicits a potent and reproducible effect, such as cytotoxicity, cell cycle arrest, or inhibition of a specific signaling pathway. A common starting point is to screen against a panel of human cancer cell lines (e.g., the NCI-60 panel) to identify sensitive and resistant lines.

Protocol:

-

Cell Line Selection: Choose a diverse panel of cell lines representing different tissues of origin (e.g., breast, lung, colon, leukemia).

-

Dose-Response Assay: Treat the cell lines with a serial dilution of the compound for a defined period (e.g., 72 hours).

-

Viability Measurement: Assess cell viability using a standard method, such as a resazurin-based assay (e.g., CellTiter-Blue) or ATP measurement (e.g., CellTiter-Glo).

-

IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) for each cell line. A cell line exhibiting a low micromolar or nanomolar IC50 is an excellent candidate for subsequent experiments.

The identification of a highly sensitive cell line provides the essential biological system to probe for the compound's mechanism of action.

Part II: Unbiased Experimental Target Discovery

With a biological context established, the next phase employs unbiased, proteome-wide methods to identify proteins that physically interact with the compound. We advocate for a dual-pronged approach using both affinity-based and label-free methods to increase the probability of success and provide orthogonal validation.

Affinity-Based Proteomics: The "Bait and Hook" Approach

This classic and powerful strategy uses a modified version of the small molecule (the "bait") to capture its binding partners ("prey") from a complex protein mixture.[5] The primary amine on the 5-aminopentyl chain of our compound is an ideal anchor point for chemical modification without disrupting the core 2-nitrobenzenesulfonamide pharmacophore.

Detailed Protocol: Affinity Pulldown & Mass Spectrometry

-

Affinity Probe Synthesis:

-

React N-(5-Aminopentyl)-2-nitrobenzenesulfonamide with an N-hydroxysuccinimide (NHS)-ester of biotin attached to a flexible linker (e.g., PEG4). The terminal primary amine of the compound will react with the NHS ester to form a stable amide bond.

-

Purify the resulting biotinylated probe via reverse-phase HPLC. Confirm its identity and purity by mass spectrometry.

-

-

Immobilization:

-

Incubate the biotinylated probe with streptavidin-coated magnetic beads. The high-affinity interaction between biotin and streptavidin will immobilize the probe.

-

Wash the beads thoroughly to remove any unbound probe.

-

-

Cell Lysate Preparation:

-

Culture the sensitive cell line identified in the phenotypic screen.

-

Harvest cells and lyse them in a non-denaturing buffer (e.g., a Tris-based buffer with mild detergent like NP-40 and protease/phosphatase inhibitors) to maintain native protein conformations.

-

Clarify the lysate by centrifugation to remove insoluble debris.

-

-

Pulldown Experiment:

-

Incubate the protein lysate with the probe-immobilized beads for 2-4 hours at 4°C.

-

Crucial Controls:

-

Competition Control: In a parallel sample, pre-incubate the lysate with a 100-fold molar excess of the free, unmodified N-(5-Aminopentyl)-2-nitrobenzenesulfonamide before adding the beads. True targets should be competed off and show reduced binding.

-

Negative Control: Incubate lysate with streptavidin beads that have not been conjugated to the probe. This identifies non-specific bead binders.

-

-

-

Washing and Elution:

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

Elute the bound proteins using a denaturing buffer (e.g., SDS-PAGE sample buffer) and heat.

-

-

Protein Identification by LC-MS/MS:

-

Separate the eluted proteins by SDS-PAGE and perform an in-gel trypsin digest.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Search the acquired MS/MS spectra against a human protein database (e.g., UniProt) to identify the proteins.

-

Quantify the relative abundance of proteins in the experimental and control samples. True hits should be significantly enriched in the probe sample compared to both the competition and negative controls.

-

Data Presentation: Hypothetical Affinity Pulldown Hit List

| Protein ID (UniProt) | Gene Name | Fold Enrichment (Probe vs. Competition) | Fold Enrichment (Probe vs. Beads Only) | Notes |

| P00918 | CA2 | 52.1 | 89.5 | High confidence hit, aligns with in silico data. |

| P24941 | CDK2 | 15.3 | 25.7 | Medium confidence, requires validation. |

| Q9Y6K1 | KSR1 | 12.8 | 18.2 | Novel kinase scaffold protein. |

| P02768 | ALB | 1.1 | 105.3 | Likely non-specific binder (abundant plasma protein). |

Label-Free Methods: Probing Target Engagement in a Native Context

Label-free methods are critical orthogonal approaches that circumvent the need to modify the compound, thereby eliminating concerns that the chemical tag might alter its binding properties.[5]

Cellular Thermal Shift Assay (CETSA)

CETSA operates on the principle that when a small molecule binds to its target protein, the resulting complex is often stabilized and resistant to thermal denaturation.[6] This change in thermal stability can be detected and quantified.

Protocol: Iso-thermal Dose-Response (ITDR) CETSA

-

Treatment: Treat intact cells from the sensitive cell line with increasing concentrations of N-(5-Aminopentyl)-2-nitrobenzenesulfonamide or a vehicle control (DMSO).

-

Heating: Heat the cell suspensions at a single, carefully chosen temperature (e.g., 52°C) for 3 minutes. This temperature should be on the steep slope of the target's denaturation curve, where stabilization will be most apparent.

-

Lysis & Separation: Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble fraction (containing non-denatured proteins) from the aggregated, denatured proteins by centrifugation.

-

Detection: Analyze the amount of a specific candidate protein (e.g., a top hit from the affinity pulldown) remaining in the soluble fraction using Western blotting. A dose-dependent increase in the amount of soluble protein indicates direct target engagement.

Part III: Target Validation - From Interaction to Function

Identifying a protein that binds your compound is a major milestone, but it is not the final step. Target validation rigorously confirms that the biochemical interaction is directly responsible for the compound's observed biological effect.[7]

Biochemical Confirmation: Direct Binding Assays

These in vitro assays use purified components to directly measure the binding affinity between the compound and the candidate target protein.

-

Surface Plasmon Resonance (SPR): Immobilize the purified recombinant target protein on a sensor chip and flow solutions of N-(5-Aminopentyl)-2-nitrobenzenesulfonamide over the surface. A binding event is detected in real-time, allowing for the calculation of association (kon) and dissociation (koff) rates, and ultimately the equilibrium dissociation constant (KD).

-

Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed during a binding event. Titrating the compound into a solution of the purified target protein allows for the determination of binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

A low KD value (e.g., in the nanomolar to low micromolar range) provides strong evidence of a direct and specific interaction.

Cellular and Genetic Validation: Linking Binding to Phenotype

This is the most critical validation step, designed to answer the question: "Is the interaction with this target protein responsible for the compound's effect on the cells?" Genetic tools like RNA interference (RNAi) or CRISPR/Cas9 are indispensable for this.[8]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Studying Target–Engagement of Anti-Infectives by Solvent-Induced Protein Precipitation and Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Target Identification and Validation in Drug Discovery | Chemspace [chem-space.com]

- 8. Cracking the Code of Drug Discovery: Small Molecules and Target Identification - PharmaFeatures [pharmafeatures.com]

An In-depth Technical Guide to Imatinib: A Targeted Tyrosine Kinase Inhibitor

Introduction

This technical guide provides a comprehensive overview of Imatinib, a cornerstone in the field of targeted cancer therapy. It is intended for researchers, scientists, and drug development professionals. Initially, this guide was requested under the CAS Number 437718-20-2. However, extensive research has identified that CAS number as belonging to N-(5-Aminopentyl)-2-nitrobenzenesulfonamide Hydrochloride. The provided chemical name, 4-((4-Ethylpiperazin-1-yl)methyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide, and the context of the request strongly indicate that the compound of interest is Imatinib. Imatinib is correctly identified by the CAS Number 152459-95-5.[1][2][3][4][5][6] This guide will proceed with a detailed examination of Imatinib.

Imatinib, sold under the brand names Gleevec® and Glivec®, represents a paradigm shift in oncology, moving from broad-spectrum cytotoxic agents to therapies specifically designed to inhibit molecular drivers of cancer.[1][7] It is a 2-phenylaminopyrimidine derivative that functions as a potent and selective inhibitor of several tyrosine kinases.[1][8] This targeted action has revolutionized the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[7][9]

Physicochemical and Pharmacokinetic Properties

The chemical and pharmacokinetic properties of Imatinib are crucial for its efficacy and application in both research and clinical settings. The molecule's structure, a benzamide derivative, features a pyridine and pyrimidine ring system linked to a benzamide moiety, which connects to an N-methylpiperazine group.[1][2] This structure is key to its specific binding to the ATP-binding site of its target kinases.[1][8]

Table 1: Physicochemical Properties of Imatinib

| Property | Value | Reference |

| IUPAC Name | 4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl]benzamide | [1][2] |

| Synonyms | Gleevec, Glivec, CGP57148B, STI571 | [6][7] |

| CAS Number | 152459-95-5 | [1][2][3] |

| Molecular Formula | C29H31N7O | [2][3][8] |

| Molecular Weight | 493.615 g/mol | [3][8] |

| Melting Point | 211-213 °C | [1] |

| pKa | pKa1 8.07; pKa2 3.73 | [1] |

| Solubility (Mesylate Salt) | Soluble in aqueous buffers at pH < 5.5; very slightly soluble to insoluble at neutral to alkaline pH. Soluble in DMSO (~14 mg/ml), and ethanol (~0.2 mg/ml). | [7][10] |

Table 2: Pharmacokinetic Properties of Imatinib

| Property | Value | Reference |

| Bioavailability | 98% | [1] |

| Time to Peak Plasma Concentration (Tmax) | 2 to 4 hours | [1] |

| Plasma Protein Binding | ~95% (mainly to albumin and α1-acid glycoprotein) | [1] |

| Metabolism | Primarily by CYP3A4 | [1] |

| Major Active Metabolite | N-desmethyl derivative (CGP74588) | [1] |

| Elimination Half-Life | Approximately 18 hours (Imatinib), 40 hours (CGP74588) | [1][8] |

| Excretion | Predominantly via bile in feces | [1] |

Mechanism of Action and Signaling Pathways

Imatinib's therapeutic success is rooted in its specific inhibition of a few key tyrosine kinases that are constitutively activated in certain cancers.[11] The primary target is the Bcr-Abl fusion protein, the product of the Philadelphia chromosome translocation, which is the hallmark of Chronic Myeloid Leukemia.[9][11] Imatinib also potently inhibits c-KIT and the Platelet-Derived Growth Factor Receptor (PDGFR).[8][11]

The core of its mechanism is competitive inhibition at the ATP-binding site of the target kinase.[9][11] By occupying this site, Imatinib locks the kinase in a closed, inactive conformation, preventing the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins.[8][9][12] This blockade of phosphorylation halts the downstream signaling cascades that drive uncontrolled cell proliferation and survival, ultimately leading to apoptosis in the cancer cells.[9][13]

The inhibition of Bcr-Abl, c-KIT, and PDGFR disrupts multiple signaling pathways crucial for cancer cell growth and survival, including the Ras/Raf/MAPK, PI3K/Akt/mTOR, and JAK/STAT pathways.[12][13][14]

Caption: Imatinib inhibits BCR-Abl, c-KIT, and PDGFR, blocking downstream signaling pathways.

Experimental Protocols

Cell Viability (MTT) Assay for IC50 Determination

This protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC50) of Imatinib against a Bcr-Abl positive cell line, such as K562.

1. Cell Culture:

-

Culture K562 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.[1]

2. Compound Preparation:

-

Prepare a 10 mM stock solution of Imatinib Mesylate in sterile DMSO.[15]

-

Perform serial dilutions in culture medium to achieve a range of concentrations (e.g., 0.01 µM to 10 µM).[1]

3. Cell Seeding:

-

Seed approximately 5,000 cells per well in a 96-well plate in a final volume of 100 µL.[1]

-

Allow the cells to incubate for 24 hours.

4. Treatment:

-

Add 100 µL of the diluted Imatinib solutions to the respective wells.

-

Include a vehicle control (DMSO at the same final concentration as the highest Imatinib dose) and a no-cell blank.[1]

-

Incubate the plate for 72 hours.[16]

5. MTT Assay:

-

Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

6. Data Analysis:

-

Subtract the blank absorbance from all readings.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the Imatinib concentration and use a non-linear regression model to determine the IC50 value.[1]

Synthesis and Analytical Characterization

Synthesis Overview

Several synthetic routes for Imatinib have been developed. A common and efficient method involves the condensation of N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine with 4-(4-methylpiperazinomethyl)benzoyl chloride.[17][18] This process has been optimized for large-scale production with high purity (up to 99.99%) and an overall yield of around 50% over four steps.[17] Alternative methods, such as C-N coupling reactions catalyzed by nano-ZnO, have also been reported to be effective and environmentally friendly.[19]

Analytical Characterization

The identity and purity of Imatinib are typically confirmed using a combination of analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV detection, is a standard method for determining the purity of Imatinib and quantifying its levels in plasma.[20]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This highly sensitive and specific technique is used for the quantification of Imatinib and its major metabolite, N-desmethyl Imatinib, in biological samples for pharmacokinetic studies and therapeutic drug monitoring.[21][22][23]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure of the synthesized compound.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in the Imatinib molecule.[24]

In Vivo Applications and Formulation

Animal Models

Imatinib's in vivo efficacy has been demonstrated in various animal models. In xenograft models using Bcr-Abl-transformed cells injected into syngeneic mice, daily administration of Imatinib resulted in a dose-dependent inhibition of tumor growth.[25] Studies have also used immunodeficient mice with human small cell lung cancer xenografts to evaluate drug concentrations in plasma and tumors.[26][27] Additionally, Imatinib has been studied in murine models of delayed-type hypersensitivity to assess its effects on T-cell response.[16]

Formulation and Administration

For oral administration in humans, Imatinib is typically formulated as tablets.[28] It should be taken with food and a large glass of water to minimize gastrointestinal irritation.[28][29] For patients who have difficulty swallowing, the tablets can be dissolved in water or apple juice.[29][30]

For laboratory use, Imatinib mesylate is often supplied as a crystalline solid.[7] Stock solutions are typically prepared in organic solvents like DMSO.[7][15][31] For biological experiments, further dilutions into aqueous buffers or isotonic saline are necessary.[7][31] It's important to note that the solubility of imatinib mesylate is pH-dependent, being much higher in acidic conditions.[10][32]

Safety, Handling, and Storage

Safety Precautions

Imatinib is a potent pharmaceutical agent and should be handled with care. It is harmful if swallowed, in contact with skin, or inhaled.[33] It can cause skin and serious eye irritation, and there is suspicion of it causing genetic defects, cancer, and damage to fertility or an unborn child.[33] It may also cause respiratory irritation and damage to organs through prolonged or repeated exposure.[33]

When handling the compound, especially in its pure form, appropriate personal protective equipment (PPE) should be used, including gloves, lab coat, and safety glasses.[34] Handling should be done in a well-ventilated area or under a chemical fume hood.[34]

Common Side Effects

Common side effects observed in patients include fluid retention, nausea, vomiting, diarrhea, muscle pain, rash, and fatigue.[8][29] More severe side effects can include bone marrow suppression, liver problems, and heart failure.[8][29]

Storage and Stability

Imatinib mesylate should be stored as supplied at -20°C for long-term stability (stable for at least two years).[7] Once dissolved in an organic solvent, the stock solution should be stored at -20°C and is typically stable for several months.[15] Aqueous solutions are less stable and it is often recommended not to store them for more than one day.[7][31] The lyophilized powder and solutions should be protected from light.[15]

References

-

Imatinib. In: Wikipedia. [Link]

-

Imatinib Information for Patients. Drugs.com. [Link]

-

Imatinib in Chronic Myeloid Leukemia: an Overview. PMC - NIH. [Link]

-

Synthesis of Imatinib by C–N Coupling Reaction of Primary Amide and Bromo-Substituted Pyrimidine Amine. ACS Publications. [Link]

-

Signal transduction pathway of the BCR-ABL fusion gene and Imatinib... ResearchGate. [Link]

-

What is the mechanism of action of Imatinib (Gleevec)? Dr.Oracle. [Link]

-

Imatinib: MedlinePlus Drug Information. MedlinePlus. [Link]

-

A flow-based synthesis of Imatinib: the API of Gleevec. RSC Publishing. [Link]

-

Imatinib | C29H31N7O | CID 5291. PubChem. [Link]

-

The development of imatinib as a therapeutic agent for chronic myeloid leukemia. [Link]

-

Imatinib: Basic Results. Oncohema Key. [Link]

-

Imatinib (Gleevec®). OncoLink. [Link]

-

Imatinib Mesylate Efficiently Achieves Therapeutic Intratumor Concentrations in Vivo but Has Limited Activity in a Xenograft Model of Small Cell Lung Cancer. AACR Journals. [Link]

-

A Facile Total Synthesis for Large-Scale Production of Imatinib Base. ACS Publications. [Link]

-

Differences between in vivo and in vitro sensitivity to imatinib of Bcr/Abl+ cells obtained from leukemic patients. PubMed. [Link]

-

IMATINIB. New Drug Approvals. [Link]

-

In Vivo Efficacy of Imatinib Mesylate, a Tyrosine Kinase Inhibitor, in the Treatment of Chemically Induced Dry Eye in Animal Models. PubMed. [Link]

-

Targeting the BCR-ABL Signaling Pathway in Therapy-Resistant Philadelphia Chromosome-Positive Leukemia. AACR Journals. [Link]

-

BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia. PMC - NIH. [Link]

-

Physicochemical properties of the prepared Imatinib mesylate FSR tablets. ResearchGate. [Link]

-

Imatinib Mesylate Tablets. Viatris. [Link]

-

A series of stable, metastable and unstable salts of Imatinib with improved solubility. [Link]

-

Imatinib mesylate inhibits T-cell proliferation in vitro and delayed-type hypersensitivity in vivo. [Link]

-

In vitro inhibitory effects of imatinib mesylate on stromal cells and hematopoietic progenitors from bone marrow. NIH. [Link]

-

Clinical and in vitro studies of imatinib in advanced carcinoid tumors. PubMed. [Link]

-

Safe Handling of Oral Antineoplastic Medications: Focus on Targeted Therapeutics in the Home Setting. PubMed Central. [Link]

-

Imatinib Mesylate Efficiently Achieves Therapeutic Intratumor Concentrations in Vivo but Has Limited Ac… OUCI. [Link]

-

Quantification of imatinib in human serum: validation of a high-performance liquid chromatography-mass spectrometry method for therapeutic drug monitoring and pharmacokinetic assays. NIH. [Link]

-

Imatinib Mesylate | C30H35N7O4S | CID 123596. PubChem. [Link]

-

Determination of imatinib plasma levels in patients with chronic myeloid leukemia by high performance liquid chromatography-ultraviolet detection and liquid chromatography-tandem mass spectrometry. PubMed. [Link]

-

LC–MS-MS Determination of Imatinib and N-Desmethyl Imatinib in Human Plasma. Journal of Chromatographic Science | Oxford Academic. [Link]

-

Determination of serum levels of imatinib mesylate in patients with chronic myeloid leukemia: validation and application of a new analytical method to monitor treatment compliance. NIH. [Link]

-

Antiproliferative Activity of Novel Imatinib Analogue as Potential Anticancer Agents, Synthesis and in vitro Screening. Indian Journal of Pharmaceutical Education and Research. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Imatinib | C29H31N7O | CID 5291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. medkoo.com [medkoo.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 152459-95-5|N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide|BLD Pharm [bldpharm.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. Imatinib - Wikipedia [en.wikipedia.org]

- 9. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Imatinib Mesylate | C30H35N7O4S | CID 123596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. droracle.ai [droracle.ai]

- 12. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Imatinib: Basic Results | Oncohema Key [oncohemakey.com]

- 14. researchgate.net [researchgate.net]

- 15. Imatinib | Cell Signaling Technology [cellsignal.com]

- 16. ashpublications.org [ashpublications.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. newdrugapprovals.org [newdrugapprovals.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Determination of imatinib plasma levels in patients with chronic myeloid leukemia by high performance liquid chromatography-ultraviolet detection and liquid chromatography-tandem mass spectrometry: methods' comparison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Quantification of imatinib in human serum: validation of a high-performance liquid chromatography-mass spectrometry method for therapeutic drug monitoring and pharmacokinetic assays - PMC [pmc.ncbi.nlm.nih.gov]

- 22. academic.oup.com [academic.oup.com]

- 23. Determination of serum levels of imatinib mesylate in patients with chronic myeloid leukemia: validation and application of a new analytical method to monitor treatment compliance - PMC [pmc.ncbi.nlm.nih.gov]

- 24. ijper.org [ijper.org]

- 25. ashpublications.org [ashpublications.org]

- 26. aacrjournals.org [aacrjournals.org]

- 27. Imatinib Mesylate Efficiently Achieves Therapeutic Intratumor Concentrations <b> <i>in Vivo</i> </b> but Has Limited Ac… [ouci.dntb.gov.ua]

- 28. Imatinib: MedlinePlus Drug Information [medlineplus.gov]

- 29. drugs.com [drugs.com]

- 30. oncolink.org [oncolink.org]

- 31. cdn.caymanchem.com [cdn.caymanchem.com]

- 32. A series of stable, metastable and unstable salts of Imatinib with improved solubility [ccspublishing.org.cn]

- 33. cdn.caymanchem.com [cdn.caymanchem.com]

- 34. viatris.com [viatris.com]

structure-activity relationship of nitrobenzenesulfonamide derivatives

An In-depth Technical Guide to the Structure-Activity Relationship of Nitrobenzenesulfonamide Derivatives

Abstract

The nitrobenzenesulfonamide scaffold represents a privileged structure in modern medicinal chemistry, serving as a versatile template for the design of a wide array of therapeutic agents. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) governing the biological effects of these derivatives. We will explore the critical roles of the sulfonamide moiety as a zinc-binding pharmacophore and the nitrobenzene ring as a tunable element influencing potency, selectivity, and mechanism of action. This whitepaper synthesizes field-proven insights into their application as carbonic anhydrase inhibitors, anticancer agents, and antimicrobial compounds. Detailed experimental protocols, quantitative biological data, and mechanistic pathway diagrams are provided to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this important class of molecules.

The Nitrobenzenesulfonamide Scaffold: A Cornerstone in Medicinal Chemistry

Nitrobenzenesulfonamide derivatives are a cornerstone of drug discovery due to their synthetic accessibility and diverse biological activities.[1][2] The core structure consists of a sulfonamide group (-SO₂NH₂) attached to a nitro-substituted benzene ring. This arrangement provides a unique combination of chemical properties that are highly advantageous for therapeutic applications.

The sulfonamide group is a well-established zinc-binding moiety, making these compounds potent inhibitors of zinc-containing metalloenzymes, most notably carbonic anhydrases.[3][4] The nitrobenzene ring, featuring the strongly electron-withdrawing nitro group, significantly influences the molecule's electronic properties, acidity, and potential for bioreductive activation.[5][6] Furthermore, both the aromatic ring and the sulfonamide nitrogen can be readily functionalized, allowing for fine-tuning of the molecule's steric and electronic properties to achieve desired potency and selectivity.[2] This inherent modularity has led to the development of nitrobenzenesulfonamide derivatives with potent activities, including anticancer, antimicrobial, and enzyme-inhibiting effects.[7][8]

Core Principles of the Structure-Activity Relationship (SAR)

The biological activity of nitrobenzenesulfonamide derivatives is intricately linked to their molecular architecture. Understanding the contribution of each component of the scaffold is crucial for rational drug design.

The Sulfonamide Moiety: The Zinc-Binding "Warhead"

The primary sulfonamide group (-SO₂NH₂) is the key pharmacophore responsible for the inhibition of metalloenzymes like carbonic anhydrase (CA). It coordinates directly to the zinc ion (Zn²⁺) located in the enzyme's active site. This interaction displaces a zinc-bound water molecule or hydroxide ion, which is essential for the catalytic activity of the enzyme, thereby leading to potent inhibition.[9] The acidity of the sulfonamide proton is a critical factor in this binding, and it is significantly modulated by the electronic effects of the attached nitrobenzene ring.

The Nitrobenzene Ring: The "Guidance and Potency" Module

The nitrobenzene ring serves as the primary scaffold and its substitution pattern dictates the derivative's potency and selectivity.

-

The Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro moiety increases the acidity of the sulfonamide N-H, enhancing its ability to bind to the zinc cation in target enzymes.[5] Its presence has been shown to remarkably increase antibacterial activity.[8] In the context of cancer therapy, particularly in hypoxic (low-oxygen) tumor environments, the nitro group can undergo bioreduction to form reactive nitroso and hydroxylamine intermediates. These reactive species can induce cellular damage and contribute to the compound's anticancer effect, making some nitrobenzenesulfonamides hypoxia-activated prodrugs.[3][10] The position of the nitro group (ortho, meta, or para) significantly impacts the electronic distribution and steric profile, thereby influencing isoform selectivity.

-

Other Ring Substituents: The addition of other functional groups to the benzene ring allows for the exploration of the three-dimensional space within a target's active site. For example, in the design of selective CA inhibitors, substituents can be chosen to interact with specific amino acid residues that differ between isoforms, leading to enhanced selectivity.[9]

N-Sulfonamide Substitution: The "Selectivity Tail"

While primary (unsubstituted) sulfonamides are crucial for the classical mechanism of CA inhibition, derivatization at the sulfonamide nitrogen (N-substitution) is a key strategy for developing agents with alternative or modified mechanisms of action. N-alkylation or N-arylation can alter the binding mode and pharmacokinetic properties of the molecule.[11] In some anticancer derivatives, this "tail" portion of the molecule is designed to interact with regions outside the primary active site or to engage with entirely different molecular targets, leading to novel biological activities such as the induction of apoptosis or cell cycle arrest.[1][12]

Application Focus 1: Carbonic Anhydrase Inhibition

Nitrobenzenesulfonamides are potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII, which are overexpressed in many hypoxic solid tumors and contribute to tumor acidification and progression.[3][9]

Mechanistic Insight

The primary mechanism of action is the coordination of the deprotonated sulfonamide nitrogen to the catalytic Zn²⁺ ion in the active site of the CA enzyme. The selectivity of certain nitrobenzenesulfonamide derivatives for tumor-associated isoforms like CA IX and XII over the ubiquitous cytosolic isoform CA II is a key goal in anticancer drug design. This selectivity is often achieved by designing derivatives with "tails" that exploit differences in the amino acid residues at the entrance of the active site cavity. For instance, the presence of Valine at position 131 in CA IX, as opposed to a bulkier Phenylalanine in CA II, creates a binding pocket that can be exploited by appropriately substituted sulfonamides to achieve selective inhibition.[9]

Table 1: Inhibition of Carbonic Anhydrase Isoforms by Nitrobenzenesulfonamide Derivatives

| Compound Class | Derivative | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |

| 2-Substituted-5-nitro-benzenesulfonamides | 2-Chloro-5-nitro | >10000 | 8.8 | 5.4 | 7.2 | [3] |

| Ureido-substituted benzenesulfonamides | U-NO₂ | - | 15 | 1 | 6 | [9] |

| Hydrazonobenzenesulfonamides | 3-Nitro-substituted | >10000 | 12.1 | 48.9 | 63.5 | [13] |

Note: Ki values represent the dissociation constant for inhibitor binding; lower values indicate higher potency. Data is representative and compiled from multiple sources.

Application Focus 2: Anticancer Activity

Beyond CA inhibition, nitrobenzenesulfonamide derivatives exhibit broad anticancer activity through various mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest.

Mechanistic Insight

Certain dinitrobenzenesulfonamide derivatives have been shown to induce apoptosis in acute leukemia cells.[1] The proposed mechanism involves both the extrinsic pathway, characterized by an increase in Fas receptor (FasR) expression, and the intrinsic (mitochondrial) pathway. The intrinsic pathway is triggered by the loss of mitochondrial membrane potential and the altered expression of Bcl-2 family proteins (e.g., Bax and Bcl-2), which regulate mitochondrial integrity. This leads to the activation of executioner caspases, such as caspase-3, which dismantle the cell.[1][14]

Furthermore, these compounds can induce cell cycle arrest at different phases. For example, some derivatives cause arrest at the G2/M phase in K562 leukemia cells, while others block the G0/G1 phase in Jurkat cells, preventing cell proliferation.[1] Another novel mechanism involves acting as inverse agonists for the estrogen-related receptor α (ERRα), a key regulator of cellular metabolism that is often overexpressed in triple-negative breast cancer.[12]

Table 2: Anticancer Activity of Representative Nitrobenzenesulfonamide Derivatives

| Compound Class | Cell Line | Activity Metric | Value (µM) | Reference |

| Thiazolone-benzenesulfonamide | MDA-MB-231 (Breast) | IC₅₀ | 5.54 | [7] |

| Thiazolone-benzenesulfonamide | MCF-7 (Breast) | IC₅₀ | 2.55 | [7] |

| p-Nitrobenzenesulfonamide ERRα agonist | MDA-MB-231 (Breast) | IC₅₀ | 0.80 | [12] |

| 2,4-Dinitrobenzenesulfonamide | K562 (Leukemia) | IC₅₀ | 1.5 | [1] |

| 2,4-Dinitrobenzenesulfonamide | Jurkat (Leukemia) | IC₅₀ | 2.5 | [1] |

Note: IC₅₀ is the concentration of the compound that inhibits 50% of cell growth.

Application Focus 3: Antimicrobial Properties

The sulfonamide scaffold is historically significant for its antibacterial properties. The general mechanism involves acting as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for bacterial folic acid synthesis.[15] Humans are unaffected as they obtain folic acid from their diet.

Structure-Activity Relationship Insights

The antibacterial potency of sulfonamides is significantly influenced by physicochemical properties. Key SAR findings include:

-

Free para-Amino Group: For the classic mechanism of PABA antagonism, a free (or metabolically convertible) amino group at the para-position is essential. While nitrobenzenesulfonamides do not fit this classic model, their antimicrobial activity highlights alternative mechanisms.

-

Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups, such as the nitro group, has been shown to increase the antibacterial activity of sulfonamides.[5][8] This is attributed to the modulation of the electronic properties of the entire molecule, potentially enhancing interactions with bacterial targets or facilitating alternative mechanisms of action, such as the generation of reactive nitro species upon reduction.[10]

Table 3: Antibacterial Activity of Representative Nitro-Substituted Sulfonamide Derivatives

| Compound | Organism | MIC (µg/mL) | Reference |

| N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide | S. aureus ATCC 29213 | 32 | [8] |

| N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzenesulfonamide | S. aureus ATCC 29213 | 64 | [8] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a compound that prevents visible growth of a microorganism.

Experimental Protocols

The following protocols are provided as representative examples for the synthesis and evaluation of nitrobenzenesulfonamide derivatives.

Protocol 1: General Synthesis of N-Substituted 2-Nitrobenzenesulfonamides

This protocol describes the reaction of a primary amine with 2-nitrobenzenesulfonyl chloride to form the corresponding N-substituted sulfonamide.[11]

-

Reaction Setup: In a two-necked, round-bottomed flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve the primary amine (1.1 equivalents) and triethylamine (1.1 equivalents) in dichloromethane (DCM).

-

Cooling: Cool the mixture to 0 °C in an ice-water bath.

-

Addition of Sulfonyl Chloride: Slowly add a solution of 2-nitrobenzenesulfonyl chloride (1.0 equivalent) in DCM to the cooled amine solution over 5-10 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted 2-nitrobenzenesulfonamide.

Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol is based on a stopped-flow CO₂ hydrase assay to determine the inhibitory potency (Ki) of test compounds against CA isoforms.[13]

-

Reagents and Buffers:

-

Purified human CA isozymes (e.g., hCA I, II, IX, XII).

-

Buffer: Tris-HCl (pH 7.5) containing Na₂SO₄ and phenol red indicator.

-

Substrate: CO₂-saturated water.

-

Test Compound: Dissolved in DMSO to create a stock solution, with serial dilutions made as required.

-

Reference Inhibitor: Acetazolamide (AAZ).

-

-

Assay Principle: The assay measures the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton. The resulting drop in pH is monitored by the change in absorbance of the phenol red indicator.

-

Procedure:

-

An Applied Photophysics stopped-flow instrument is used, thermostated at 25 °C.

-

The enzyme and inhibitor are pre-incubated for 10 minutes.

-

The enzyme-inhibitor solution is mixed with the CO₂-saturated solution in the stopped-flow apparatus.

-

The initial rates of the CO₂ hydration reaction are monitored by the absorbance change of the indicator at 557 nm.

-

-

Data Analysis:

-

The initial rates are determined for each inhibitor concentration.

-

IC₅₀ values are calculated by plotting the percent inhibition versus the logarithm of the inhibitor concentration.

-

The IC₅₀ values are converted to Ki values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/Km), where [S] is the substrate (CO₂) concentration and Km is the Michaelis-Menten constant for CO₂.

-

Conclusion and Future Perspectives